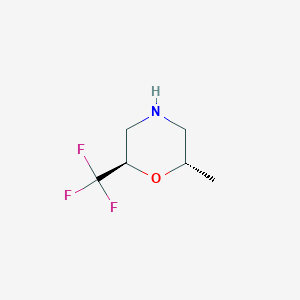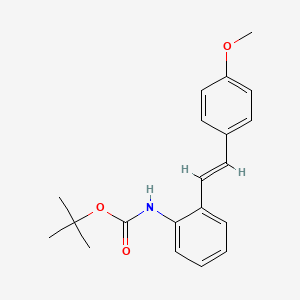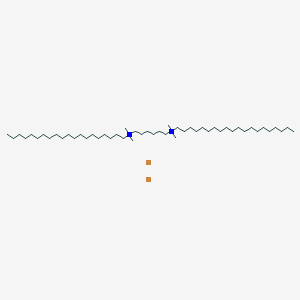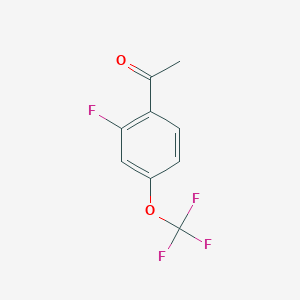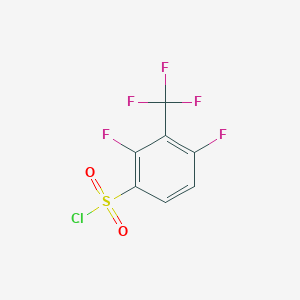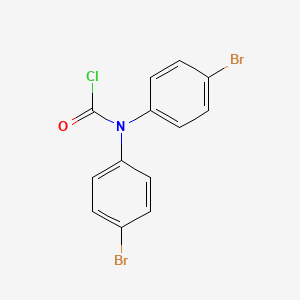![molecular formula C8H8BrF2NO3S B12845114 3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B12845114.png)
3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline is a chemical compound with the molecular formula C8H8BrF2NO3S It is characterized by the presence of bromine, difluoromethyl, sulphonyl, and methoxy groups attached to an aniline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 4-methoxyaniline, followed by the introduction of the difluoromethylsulphonyl group through a sulfonylation reaction. The reaction conditions often involve the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and minimize waste. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonyl group to a thiol or sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethylsulphonyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5-[(trifluoromethyl)sulphonyl]-4-methoxyaniline
- 3-Bromo-5-[(methylsulphonyl]-4-methoxyaniline
- 3-Bromo-5-[(ethylsulphonyl]-4-methoxyaniline
Uniqueness
3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for various applications.
Propriétés
Formule moléculaire |
C8H8BrF2NO3S |
|---|---|
Poids moléculaire |
316.12 g/mol |
Nom IUPAC |
3-bromo-5-(difluoromethylsulfonyl)-4-methoxyaniline |
InChI |
InChI=1S/C8H8BrF2NO3S/c1-15-7-5(9)2-4(12)3-6(7)16(13,14)8(10)11/h2-3,8H,12H2,1H3 |
Clé InChI |
CDNDFNUODXPUGJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1Br)N)S(=O)(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


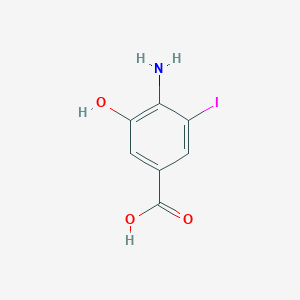
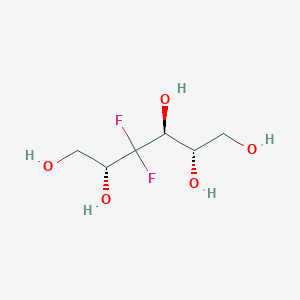
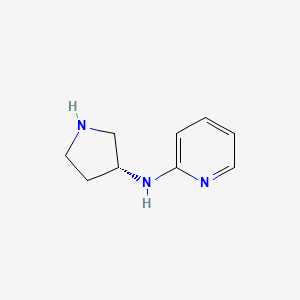
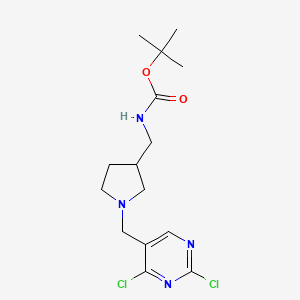
![2,5,7-Triazaspiro[3.5]nonan-6-one](/img/structure/B12845068.png)
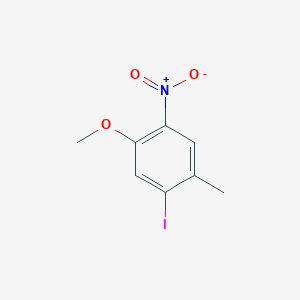

![Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12845077.png)
